[(2-Fluorophenyl)methyl](1H-imidazol-2-ylmethyl)amine
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Overview
Description
(2-Fluorophenyl)methylamine is a chemical compound that features a fluorophenyl group attached to a methyl group, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 1H-imidazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
(2-Fluorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes and proteins more effectively .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- (2-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- (2-Methylphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
(2-Fluorophenyl)methylamine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H12FN3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H12FN3/c12-10-4-2-1-3-9(10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2,(H,14,15) |
InChI Key |
AGZLIBGQYSOXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=NC=CN2)F |
Origin of Product |
United States |
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